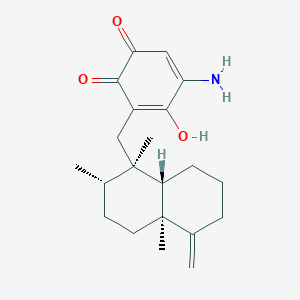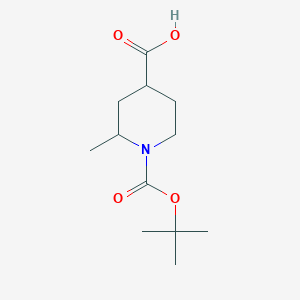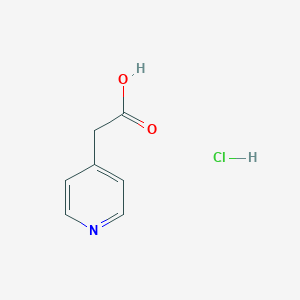
3-Deoxy Saxagliptin
Overview
Description
Synthesis Analysis
The synthesis of Saxagliptin, from which 3-Deoxy Saxagliptin would derive, involves the coupling of unnatural amino acid derivatives followed by a series of deprotections and dehydration. This process culminates in the formation of Saxagliptin through sophisticated chemical reactions that ensure its potency as a DPP-IV inhibitor (Savage et al., 2009). Additionally, enzyme-catalyzed reactions play a critical role in the preparation of key chiral intermediates for Saxagliptin, showcasing the blend of biocatalysis and chemical synthesis in its production (Li et al., 2022).
Molecular Structure Analysis
The molecular structure of Saxagliptin is characterized by its unique arrangement that allows for the inhibition of DPP-IV. This structure includes a central cyclization process that is thermodynamically favored to form the cyclic amidine, a key feature in its activity profile. The understanding of this structural arrangement is crucial for the development of derivatives like this compound (Jones et al., 2011).
Chemical Reactions and Properties
Saxagliptin's chemical properties, including its reactivity and stability, are influenced by its synthesis process and molecular structure. The commercial-scale synthesis showcases the chemical reactions it undergoes, from amide coupling to dehydration, highlighting its complex chemical nature (Savage et al., 2009). The enzymatic preparation of key intermediates further elucidates the chemical properties that make Saxagliptin, and by extension, this compound, effective DPP-IV inhibitors (Li et al., 2022).
Physical Properties Analysis
While specific details on this compound's physical properties are not directly provided, the synthesis and molecular structure of Saxagliptin offer insights into its physical characteristics. These include solubility, stability, and formulation considerations that are crucial for its pharmaceutical application and efficacy as a DPP-IV inhibitor.
Chemical Properties Analysis
The chemical properties of Saxagliptin, including its reactivity with biological molecules and stability under various conditions, are foundational to understanding the behavior of this compound. The process modifications and considerations in its synthesis provide a basis for predicting the chemical behavior of derivatives (Savage et al., 2009).
Scientific Research Applications
Pharmacological Profile and Mechanism
Saxagliptin operates as a selective, reversible inhibitor of the DPP-4 enzyme, enhancing the levels of incretin hormones which, in turn, stimulate glucose-dependent insulin release and decrease glucagon secretion. This mechanism underpins its utility in managing type 2 diabetes, showcasing a pharmacological avenue for improving glycemic control without the risk of weight gain and hypoglycemia, which are common concerns with other diabetes medications (Anderson, Hayes, & Stephens, 2016; Orime & Terauchi, 2020).
Clinical Applications Beyond Glycemic Control
While the primary use of Saxagliptin focuses on glycemic control in type 2 diabetes, its pharmacological action suggests potential in broader applications, such as cardiovascular health. Studies have explored the cardiovascular effects of DPP-4 inhibitors, with some indicating that Saxagliptin and similar drugs may offer cardiovascular benefits, though evidence remains mixed and further research is needed (Toth, 2014).
Pharmacokinetic and Pharmacodynamic Characteristics
Saxagliptin's pharmacokinetic profile is characterized by rapid absorption and a metabolism that allows for once-daily dosing. These features, along with its pharmacodynamic properties of increasing insulin release and decreasing glucagon secretion in a glucose-dependent manner, make it an appealing candidate for combination therapies in type 2 diabetes management (Neumiller & Campbell, 2010).
Combination Therapies
Combining Saxagliptin with other antidiabetic agents, such as Metformin, has demonstrated efficacy in improving glycemic control beyond what can be achieved with monotherapy, without significantly increasing the risk of adverse effects. This suggests a potential research avenue in optimizing combination therapies for better management of type 2 diabetes (Scheen, 2012).
Mechanism of Action
Target of Action
3-Deoxy Saxagliptin is a highly potent, selective, and competitive inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4) . DPP-4 is responsible for degrading the intestinally derived hormones glucagon-like peptide (GLP)-1 and glucose-dependent insulinotropic polypeptide (GIP), which play a crucial role in glucose homeostasis .
Mode of Action
This compound interacts with its target, DPP-4, by forming a reversible, histidine-assisted covalent bond between its nitrile group and the S630 hydroxyl oxygen on DPP-4 . This interaction inhibits the enzymatic function of DPP-4, thereby slowing down the breakdown of incretin hormones and increasing their level in the body . The increased circulation of intact GLP-1 and GIP leads to augmented glucose-dependent insulin secretion .
Biochemical Pathways
The inhibition of DPP-4 by this compound affects the incretin pathway. Incretins, such as GLP-1 and GIP, are hormones that stimulate a decrease in blood glucose levels. By preventing the inactivation of these hormones, this compound enhances their action, leading to increased fat and muscle glucose utilization and reduced hepatic glucose production . This results in the reduction of postprandial glucose (PPG), fasting plasma glucose (FPG), and glycated hemoglobin (HbA1c) levels .
Pharmacokinetics
This compound is orally absorbed and can be administered with or without food . It is metabolized by cytochrome P450 (CYP) 3A4/5 and is eliminated by a combination of renal and hepatic clearance . The half-life of plasma DPP-4 inhibition with this compound is approximately 27 hours, supporting a once-daily dosing regimen . No clinically meaningful differences in the pharmacokinetics of this compound have been detected in patients with hepatic impairment . Dose reduction is recommended in patients with moderate or severe renal impairment due to greater systemic exposure .
Result of Action
The inhibition of DPP-4 by this compound leads to improved glycemic control in patients with type 2 diabetes . It increases the level of incretin hormones, which in turn augments glucose-dependent insulin secretion, leading to a decrease in blood glucose levels .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of strong CYP inhibitors can increase the exposure to this compound, necessitating a dose reduction . Additionally, the efficacy and stability of this compound can be affected by the patient’s renal function, with dose adjustments needed in cases of moderate or severe renal impairment .
Future Directions
While Saxagliptin has similar efficacy compared with most oral antidiabetic drugs and may be more effective than acarbose, it has a better safety profile than both acarbose and sulfonylureas . This suggests that Saxagliptin could be a promising drug for the treatment of type 2 diabetes in the future.
properties
IUPAC Name |
(1S,3S,5S)-2-[(2S)-2-(1-adamantyl)-2-aminoacetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O/c19-9-14-4-13-5-15(13)21(14)17(22)16(20)18-6-10-1-11(7-18)3-12(2-10)8-18/h10-16H,1-8,20H2/t10?,11?,12?,13-,14+,15+,16-,18?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNEBXOWFQASQAR-FTDXYOEWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(C(=O)N4C(CC5C4C5)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2C[C@@H]2N([C@@H]1C#N)C(=O)[C@H](C34CC5CC(C3)CC(C5)C4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701110803 | |
| Record name | (1S,3S,5S)-2-[(2S)-2-Amino-2-tricyclo[3.3.1.13,7]dec-1-ylacetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701110803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
361441-98-7 | |
| Record name | (1S,3S,5S)-2-[(2S)-2-Amino-2-tricyclo[3.3.1.13,7]dec-1-ylacetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=361441-98-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1S,3S,5S)-2-[(2S)-2-Amino-2-tricyclo[3.3.1.13,7]dec-1-ylacetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701110803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride](/img/structure/B50780.png)



![Pyrido[3,2-d]pyrimidin-2(1H)-one](/img/structure/B50786.png)


![6-Methoxybenzo[d]thiazole-2-carbaldehyde](/img/structure/B50793.png)
![Spiro[12H-benzo[a]xanthene-12,1'(3'H)-isobenzofuran]-3'-one, 9-[ethyl(3-methylbutyl)amino]-](/img/structure/B50794.png)